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Compound of Interest

Compound Name:
2-Bromo-N-

hydroxybenzimidamide

CAS No.: 132475-60-6

Cat. No.: B154591 Get Quote

Part 1: Nomenclature and Chemical Identity
IUPAC Designation and Analysis
The systematic name 2-bromo-N-hydroxybenzamide describes a specific hydroxamic acid

derivative.[1] In medicinal chemistry, precise nomenclature is critical to distinguish this

compound from its constitutional isomers (e.g., salicylamide derivatives).

Parent Structure: Benzamide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

).

Principal Group: The amide nitrogen is substituted with a hydroxyl group (

), classifying it as a hydroxamic acid (IUPAC Rule P-66.1).

Substituent: A bromine atom at the ortho (2-) position of the benzene ring.

Alternative Systematic Names:

2-Bromobenzenecarbohydroxamic acid (Preferred IUPAC name for the acid form).[1][2]

N-hydroxy-2-bromobenzamide.[1][2]
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Chemical Identifiers:

CAS Registry Number: 2593-27-3[2]

Molecular Formula:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

[2][3]

Molecular Weight: 216.03 g/mol [1][2]

SMILES:C1=CC=C(C(=C1)C(=O)NO)Br[2][3]

Structural Distinction
It is imperative to distinguish 2-bromo-N-hydroxybenzamide from N-(2-bromophenyl)-2-

hydroxybenzamide.[1] The latter is a salicylanilide (used in anthelmintics), whereas the former

is a zinc-binding hydroxamic acid used in epigenetic and urease inhibitor research.

Feature
2-bromo-N-

hydroxybenzamide

N-(2-bromophenyl)-2-

hydroxybenzamide

Core Functionality
Hydroxamic Acid (

)

Amide (

)

Hydroxyl Location On the Nitrogen atom
On the Benzene ring (Ortho to

C=O)

Primary Activity Zinc Chelation (HDAC/Urease)
Uncoupling oxidative

phosphorylation

Part 2: Chemical Synthesis Protocol
The synthesis of 2-bromo-N-hydroxybenzamide is most efficiently achieved via the acylation of

hydroxylamine. Due to the nucleophilicity of both the nitrogen and oxygen atoms in

hydroxylamine, strict pH control is required to favor N-acylation over O-acylation.

Reaction Mechanism
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The reaction proceeds through a nucleophilic acyl substitution.[1] The 2-bromobenzoyl chloride

intermediate reacts with hydroxylamine hydrochloride in the presence of a base (typically

Potassium Carbonate or Triethylamine) to neutralize the HCl byproduct.

Experimental Protocol (Standardized)
Reagents:

2-Bromobenzoic acid (Precursor)[1]

Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

) or Oxalyl Chloride

Hydroxylamine Hydrochloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

)

Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

)

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Water.[1]

Step-by-Step Methodology:

Activation (Acid Chloride Formation):

Dissolve 2-bromobenzoic acid (10 mmol) in anhydrous DCM.

Add catalytic DMF (2 drops) followed by slow addition of oxalyl chloride (12 mmol) at 0°C.

Stir at room temperature for 2 hours until gas evolution ceases.

Concentrate in vacuo to yield crude 2-bromobenzoyl chloride.[1]
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Coupling (Hydroxaminolysis):

Prepare a solution of

(15 mmol) in water (5 mL) at 0°C.

Add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

(30 mmol) dissolved in water (10 mL) to the hydroxylamine solution. Note: Exothermic.

Dissolve the crude acid chloride in THF (10 mL) and add dropwise to the buffered

hydroxylamine solution while maintaining temperature < 5°C.

Rationale: Low temperature prevents the Lossen rearrangement and over-acylation.[1]

Isolation and Purification:

Stir for 1 hour. Acidify the mixture to pH 3 with 1N HCl.

Extract with Ethyl Acetate (3 x 20 mL).[1]

Wash combined organics with brine, dry over

, and concentrate.

Recrystallization: Purify using Ethyl Acetate/Hexane to yield white crystalline solid.[1]

Synthesis Workflow Diagram

2-Bromobenzoic Acid Activation
(SOCl2 / Oxalyl Chloride)

DCM, cat. DMF
2-Bromobenzoyl Chloride

- HCl, - SO2 Coupling
(NH2OH·HCl + K2CO3)

THF/H2O, <5°C
2-Bromo-N-hydroxybenzamide

Acidification (pH 3)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the conversion of 2-bromobenzoic acid to its hydroxamic acid

derivative via an acid chloride intermediate.[4]
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Part 3: Physicochemical Properties & Stability
The "Ortho-Effect" and Conformation
The 2-bromo substituent exerts a significant steric influence (the "Ortho-Effect").

Planarity: The bulky bromine atom forces the amide carbonyl group to twist out of the plane

of the benzene ring. This deconjugation can increase the reactivity of the carbonyl carbon

toward nucleophiles but may also stabilize the cis (Z) conformation required for metal

chelation.

Acidity (pKa): The pKa of the hydroxamic acid proton is typically ~8.5–9.[1]0. The electron-

withdrawing inductive effect (-I) of the bromine atom slightly increases acidity compared to

unsubstituted benzohydroxamic acid.[1]

Stability: The Lossen Rearrangement
A critical stability concern for 2-bromo-N-hydroxybenzamide is the Lossen Rearrangement.[1]

Under thermal or basic conditions (especially if O-acylated), the compound can rearrange to

form an isocyanate.[4][5]

Mechanism: Deprotonation of the N-H leads to an anionic intermediate.[1][4][5] The 2-

bromophenyl group migrates to the nitrogen, expelling the hydroxyl group (if activated) to

form 2-bromophenyl isocyanate.

Safety Note: This rearrangement is often exothermic and generates reactive isocyanates.[1]
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Figure 2: The Lossen Rearrangement pathway.[1] Researchers must avoid high temperatures

(>100°C) during synthesis to prevent conversion to the isocyanate.

Part 4: Pharmacological Relevance
Zinc Binding Group (ZBG)
The primary pharmacological utility of 2-bromo-N-hydroxybenzamide lies in its ability to chelate

Zinc (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

) ions in metalloenzymes. It acts as a bidentate ligand, coordinating via the carbonyl oxygen
and the hydroxyl oxygen.

Histone Deacetylase (HDAC) Inhibition:

Hydroxamic acids are the "classic" ZBG for HDAC inhibitors (e.g., Vorinostat/SAHA).
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The 2-bromo derivative serves as a fragment probe.[1] While the bromine adds lipophilicity

(improving cell permeability), its steric bulk can clash with the narrow "tube" of the HDAC

active site, potentially altering isoform selectivity compared to unsubstituted analogs.

Urease Inhibition:

Hydroxamic acids inhibit Helicobacter pylori urease by chelating the nickel ions in the

active site.[1]

2-substituted benzohydroxamic acids have shown potency in the micromolar range

(ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

) [1].

Structure-Activity Relationship (SAR) Data
Parameter Value / Description Impact

LogP ~1.7 (Predicted)
Moderate lipophilicity; good

membrane permeability.[1]

H-Bond Donors 2 (NH, OH)
Essential for active site

recognition.[1]

Chelation Mode

Bidentate (ngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

)

Forms stable 5-membered ring

with

or

.

Steric Bulk

2-Bromo (ngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

)

Restricts rotation; may improve

selectivity by excluding smaller

pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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